
Indium;mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium;mercury is a compound formed by the combination of indium and mercury. Indium is a soft, silvery-white metal with a low melting point, while mercury is a heavy, silvery metal that is liquid at room temperature. The combination of these two elements results in a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium;mercury can be synthesized through the direct reaction of indium and mercury. The reaction typically occurs at room temperature, where indium is dissolved in liquid mercury to form the compound. The process involves the gradual addition of indium to mercury under constant stirring to ensure uniform distribution.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity indium and mercury. The metals are combined in a controlled environment to prevent contamination. The reaction is carried out in specialized equipment designed to handle the toxic nature of mercury. The resulting compound is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Indium;mercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and mercury oxide.
Reduction: The compound can be reduced back to its elemental forms, indium and mercury.
Substitution: this compound can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Other metals or metal salts in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Indium oxide and mercury oxide.
Reduction: Elemental indium and mercury.
Substitution: New metal-mercury or metal-indium compounds.
Wissenschaftliche Forschungsanwendungen
Indium;mercury has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique properties.
Biology: Studied for its potential use in biological imaging and as a tracer in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in radiopharmaceuticals.
Industry: Utilized in the production of specialized alloys and as a component in certain types of batteries and electronic devices.
Wirkmechanismus
The mechanism of action of indium;mercury involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s unique electronic properties allow it to participate in redox reactions, influencing cellular processes. In industrial applications, its ability to form stable alloys and conduct electricity makes it valuable in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Indium;gallium: Similar in that both indium and gallium are group 13 elements, but indium;gallium has different electronic properties and applications.
Mercury;cadmium: Both mercury and cadmium are heavy metals, but mercury;cadmium has distinct toxicological and chemical properties.
Indium;tin: Indium and tin form a compound with different physical and chemical characteristics compared to indium;mercury.
Uniqueness: this compound is unique due to its combination of a liquid metal (mercury) and a soft metal (indium), resulting in a compound with unique physical and chemical properties. Its ability to form stable alloys and participate in various chemical reactions makes it valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12141-83-2 |
|---|---|
Molekularformel |
HgIn |
Molekulargewicht |
315.41 g/mol |
IUPAC-Name |
indium;mercury |
InChI |
InChI=1S/Hg.In |
InChI-Schlüssel |
KZUJUDQRJCCDCM-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


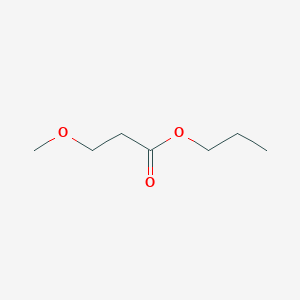
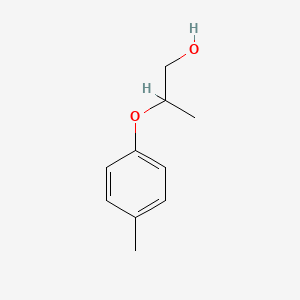

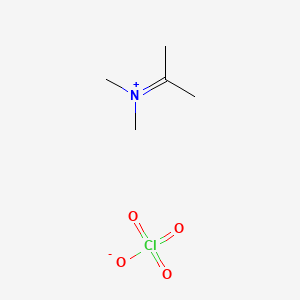
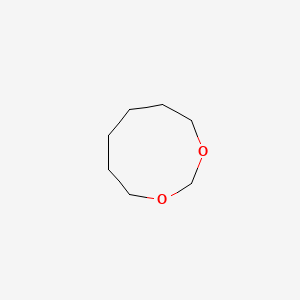
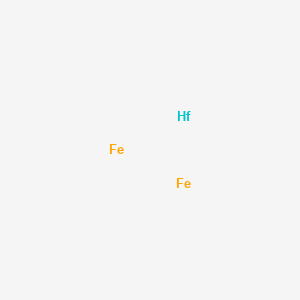
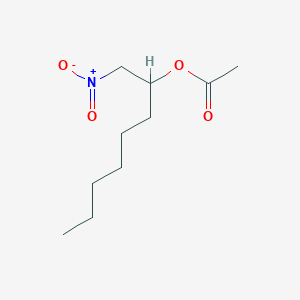
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
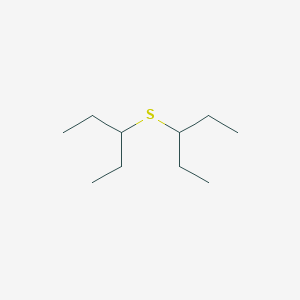
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
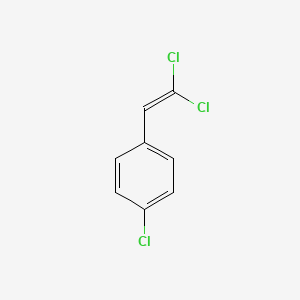
![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)


